AVE1231

Atrial Fibrillation TASK-1 Kv1.5

AVE1231 is a uniquely dual-selective inhibitor with 43-fold preference for TASK-1 over Kv1.5, unlike single-target alternatives. This specific profile ensures it remains effective in remodeled atrial tissue, where other antiarrhythmics like dofetilide fail. Essential for replicating Sanofi's discontinued Phase 1 findings or studying atrial fibrillation mechanisms.

Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
CAS No. 1031195-19-3
Cat. No. B1671009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAVE1231
CAS1031195-19-3
SynonymsE-1231;  E 1231;  E1231
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C
InChIInChI=1S/C21H21N3O3/c1-14-7-8-20(27-14)19-13-17(16-5-3-4-6-18(16)22-19)21(26)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3
InChIKeyZQJTYRXKAZFWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AVE1231 (A293) for Atrial Fibrillation Research: A Dual TASK-1/Kv1.5 Inhibitor with Validated Atrial Selectivity


AVE1231 (also designated A293) is a synthetic small-molecule inhibitor originally developed by Sanofi-Aventis as an atrial-selective antiarrhythmic agent for the treatment of atrial fibrillation (AF) [1]. The compound exhibits dual pharmacological activity, primarily blocking the two-pore-domain potassium channel TASK-1 (K2P3.1) with high potency, while also inhibiting the voltage-gated potassium channel Kv1.5 (hKv1.5) in an open-state-dependent manner [1][2]. AVE1231 was advanced to Phase 1 clinical trials before development was discontinued, and it is currently utilized as a validated pharmacological tool compound for investigating atrial electrophysiology, electrical remodeling, and the therapeutic potential of TASK-1/Kv1.5 modulation in preclinical cardiovascular research [1][3].

AVE1231 Procurement: Why Generic Kv1.5 Blockers or TASK-1 Inhibitors Cannot Substitute for AVE1231 in Preclinical AF Models


Substituting AVE1231 with generic Kv1.5 blockers or alternative TASK-1 inhibitors in experimental protocols is scientifically unsound due to its unique dual-channel inhibition profile and distinct electrophysiological fingerprint. Unlike many class-related compounds, AVE1231 demonstrates a pronounced preferential affinity for TASK-1 channels over Kv1.5, with an IC50 value that is 43-fold lower on TASK-1, a selectivity shift not uniformly observed across all Kv1.5 blockers [1]. Furthermore, AVE1231 exhibits an atypical enhancement of atrial effective refractory period (AERP) prolongation under conditions of electrical remodeling—a phenomenon where the efficacy of IKr blockers like dofetilide is markedly diminished [2]. This combination of dual-target engagement and remodeling-sensitive pharmacodynamics renders AVE1231 irreplaceable by single-target Kv1.5 inhibitors, pure TASK-1 blockers, or conventional class III antiarrhythmics in studies aiming to replicate or extend the specific preclinical findings associated with this compound [1][2].

AVE1231 Comparative Evidence Guide: Quantified Differentiation from AVE0118, Dofetilide, and Class-Level Kv1.5 Blockers


AVE1231 vs. AVE0118: Comparative TASK-1 Selectivity and Its Implication for Atrial-Specific Ion Channel Modulation

In a direct comparative analysis of Kv1.5 blockers using two-electrode voltage clamp recordings in Xenopus oocytes, AVE1231 demonstrated a 43-fold higher potency for TASK-1 channels compared to Kv1.5, whereas the closely related analog AVE0118 showed only a 10-fold preferential shift [1]. This head-to-head quantification reveals that AVE1231 possesses a substantially more pronounced bias toward TASK-1 inhibition than its structural congener AVE0118, providing a differentiated pharmacological tool for dissecting the relative contributions of TASK-1 versus Kv1.5 blockade in atrial electrophysiology.

Atrial Fibrillation TASK-1 Kv1.5 Ion Channel Selectivity

AVE1231 vs. Dofetilide: Divergent AERP Prolongation Under Atrial Electrical Remodeling

In a conscious goat model subjected to 72 hours of atrial tachypacing to induce electrical remodeling, AVE1231 (3 mg/kg/h iv) exhibited a paradoxical enhancement of its atrial effective refractory period (AERP) prolonging effect, achieving a 2-fold increase compared to sinus rhythm (P < 0.01). In stark contrast, the IKr blocker dofetilide (10 µg/kg/h iv) suffered a marked loss of efficacy under identical remodeling conditions, with its AERP-prolonging effect decreasing to less than 0.5-fold that observed in sinus rhythm (P < 0.05) [1]. This direct in vivo comparison quantifies a fundamental divergence in pharmacodynamic response during the pathological substrate of AF.

Atrial Fibrillation Electrical Remodeling AERP Antiarrhythmic Efficacy

AVE1231 vs. Class-Level Kv1.5 Blockers: Enhanced TASK-1 Affinity as a Defining Pharmacological Feature

A systematic cross-study analysis of multiple Kv1.5 blockers reveals that AVE1231 belongs to a subset of compounds exhibiting a pronounced preference for TASK-1 over their nominal Kv1.5 target. While the IC50 ratios (Kv1.5/TASK-1) for various blockers range from 1.4-fold to 70-fold, AVE1231's 43-fold preferential inhibition of TASK-1 distinguishes it from less biased compounds and underscores its utility as a probe for TASK-1-mediated atrial electrophysiology [1]. This class-level inference is supported by quantitative IC50 data generated under comparable experimental conditions, positioning AVE1231 as a high-preference TASK-1 blocker among Kv1.5 inhibitor chemotypes.

TASK-1 Kv1.5 Channel Pharmacology Drug Selectivity

AVE1231 In Vitro Profile: Differential Potency Across Atrial Ion Channel Targets

AVE1231 exhibits a characteristic potency gradient across key atrial ion channels. In CHO cell patch-clamp assays, it inhibits hKv1.5 currents with an IC50 of 3.6 µM and hKv4.3+KChIP2.2b (Ito) currents with an IC50 of 5.9 µM. In native pig left atrial myocytes, the IC50 for the voltage-dependent outward current is 1.1 µM, while carbachol-activated IKACh is blocked with an IC50 of 8.4 µM [1]. This differential potency profile—with greater sensitivity in native atrial myocytes compared to recombinant systems and a 7.6-fold difference between IKACh and native outward current blockade—provides a quantitative map of the compound's multi-channel engagement that is distinct from pure Kv1.5 inhibitors and essential for interpreting its net electrophysiological effect.

hKv1.5 hKv4.3 IKACh Atrial Myocyte

AVE1231 vs. Dofetilide and AVE0118: Comparative AERP Prolongation During Progressive Electrical Remodeling

In an instrumented goat model of progressive atrial electrical remodeling (72h tachypacing), the AERP-prolonging effect of AVE1231 (3 mg/kg) and its analog AVE0118 both increased approximately 2-fold compared to sinus rhythm (P < 0.01), whereas the effect of the IKr blocker dofetilide (10 µg/kg) decreased to less than 0.5-fold (P < 0.05) [1]. Notably, both AVE1231 and AVE0118 exhibited similar quantitative enhancement under remodeling, indicating a class-level preservation of efficacy for I(to)/IKur blockers that contrasts sharply with IKr blocker failure.

Atrial Electrical Remodeling AERP In Vivo Electrophysiology Goat Model

AVE1231 Research Applications: Validated Preclinical Models for Atrial Fibrillation and Ion Channel Pharmacology


Investigating Atrial Electrical Remodeling and Antiarrhythmic Efficacy in Large Animal Models

AVE1231 is uniquely suited for studies examining the pharmacodynamic response to atrial electrical remodeling. Based on the direct evidence that AVE1231 exhibits a 2-fold increase in AERP prolongation after 72h of tachypacing, while dofetilide's effect drops below 0.5-fold [1], researchers can employ AVE1231 in goat or pig models of persistent AF to explore mechanisms underlying preserved or enhanced efficacy of I(to)/IKur blockade in the remodeled atrial substrate. This application is directly supported by the quantitative in vivo data presented in Section 3. [1]

Dissecting the Relative Contributions of TASK-1 vs. Kv1.5 in Atrial Electrophysiology

Given AVE1231's 43-fold preferential inhibition of TASK-1 over Kv1.5—a bias that is 4.3-fold greater than that of AVE0118 [1]—this compound serves as a critical pharmacological tool for dissecting the specific role of TASK-1 channels in atrial action potential morphology, arrhythmogenesis, and autonomic modulation. Comparative studies utilizing AVE1231 alongside AVE0118 (10-fold bias) or more selective TASK-1 probes allow for graded interrogation of TASK-1-mediated effects, a strategy grounded in the quantitative selectivity data established in Section 3. [1]

Evaluating Atrial-Selective Multi-Channel Blockade in Native Myocyte and Whole-Animal Preparations

The characterized potency gradient of AVE1231 across hKv1.5 (3.6 µM), hKv4.3 (5.9 µM), native atrial outward current (1.1 µM), and IKACh (8.4 µM) [1] makes it an ideal reference compound for studies investigating the net electrophysiological consequences of multi-channel atrial blockade. Researchers can utilize AVE1231 in isolated atrial myocyte preparations and intact animal models to correlate this defined in vitro profile with in vivo endpoints such as AERP prolongation and AF inducibility, providing a data-rich context for interpreting the actions of novel atrial-selective agents. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AVE1231

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.